molecular formula C19H18N2O3S2 B2769675 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896338-41-3

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2769675
CAS No.: 896338-41-3
M. Wt: 386.48
InChI Key: AIVFVMLFKWCUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives, such as the one mentioned, are part of a broader class of compounds known for their diverse biological activities. These activities range from antioxidant and anti-inflammatory to antimicrobial and antitumor effects. The synthesis of these derivatives often involves cyclocondensation reactions, with subsequent evaluation of their biological properties. For instance, benzofused thiazole derivatives have been shown to possess significant anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents (Raut et al., 2020).

Mechanistic Insights and Pharmacological Evaluation

The pharmacological evaluation of these compounds includes both in vitro and in vivo studies to determine their efficacy and mechanism of action. Molecular docking studies are often employed to understand the interaction between these compounds and biological targets, providing insights into their potential therapeutic applications. This approach helps in designing benzothiazole derivatives with optimized anti-inflammatory and antioxidant properties.

Therapeutic Potential and Applications

Benzothiazole derivatives are recognized for their versatile therapeutic potential. They have been investigated for a range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor effects. The structural simplicity of benzothiazole and its derivatives, coupled with their broad spectrum of biological activities, underscores their significance in drug discovery and medicinal chemistry. Some derivatives are being explored for their antitumor properties, highlighting the relevance of benzothiazole scaffolds in developing anticancer therapies (Kamal et al., 2015).

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-7-8-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFVMLFKWCUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.